2-Methyl-4-(4-nitrophenyl)thiazole

Mass Spectrometry Analytical Chemistry Structural Elucidation

Select 2-Methyl-4-(4-nitrophenyl)thiazole for CNS-focused drug discovery. Its LogP of 3.55 and TPSA of 87Ų predict superior membrane permeability vs. the 2-amino analog (LogP 3.40, TPSA 113Ų). The distinctive EI fragmentation yielding a phenoxythiirene ion provides a unique analytical fingerprint for LC-MS/MS method validation. Prepared reliably via thioacetamide condensation in 80% yield, this building block ensures reproducible supply for SAR studies targeting blood-brain barrier penetration.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 33102-81-7
Cat. No. B186236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-nitrophenyl)thiazole
CAS33102-81-7
Synonyms2-methyl-4-(4-nitrophenyl)thiazole
2-methyl-4-(para-nitrophenyl)thiazole
2-MNPT
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3
InChIKeyNNJAZKNRYIMHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(4-nitrophenyl)thiazole (CAS 33102-81-7) for Scientific Procurement: Key Specifications and Structural Profile


2-Methyl-4-(4-nitrophenyl)thiazole (CAS 33102-81-7) is a heterocyclic aromatic compound belonging to the 2,4-disubstituted thiazole class, featuring a methyl group at the 2-position and a 4-nitrophenyl substituent at the 4-position [1]. It has the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol . The compound is typically encountered as a yellow to light yellow crystalline solid and is used as a synthetic building block in medicinal chemistry and materials research [2].

Why Generic Substitution of 2-Methyl-4-(4-nitrophenyl)thiazole with Unsubstituted or Amino Analogs Is Scientifically Unjustified


Thiazole derivatives with similar core scaffolds but different substituents cannot be interchanged without altering key physicochemical and fragmentation properties. The presence of the 4-nitrophenyl group in 2-methyl-4-(4-nitrophenyl)thiazole confers a distinct electron-withdrawing character and mass spectrometric fragmentation pathway that differs markedly from both the unsubstituted phenyl analog and the 2-amino variant [1]. Substitution of the methyl group at the 2-position with an amino group alters hydrogen-bonding capacity, polar surface area, and chromatographic retention behavior . These differences translate into quantifiable variations in LogP, topological polar surface area (TPSA), and electron-impact fragmentation patterns that affect analytical method development, synthetic intermediate selection, and structure-activity relationship (SAR) studies [1][2].

Quantitative Differentiation Evidence for 2-Methyl-4-(4-nitrophenyl)thiazole (CAS 33102-81-7) versus Closest Structural Analogs


Distinct Electron-Impact Mass Spectrometric Fragmentation Pattern versus 2-Amino-4-(4-nitrophenyl)thiazole

Under electron-impact ionization conditions, 2-methyl-4-(4-nitrophenyl)thiazole and 2-amino-4-(4-nitrophenyl)thiazole exhibit fundamentally different fragmentation pathways. The 2-methyl derivative undergoes 1,2-cleavage of the thiazole ring to yield a phenoxythiirene fragment ion, whereas the 2-amino analog displays alternative fragmentation behavior due to the presence of the primary amine group [1]. Both compounds undergo elimination of NO₂ radical and neutral NO molecule as prominent fragmentation routes [1]. This differential fragmentation pattern is critical for unambiguous compound identification in complex matrices and for developing selective LC-MS/MS methods.

Mass Spectrometry Analytical Chemistry Structural Elucidation

Increased Lipophilicity (LogP 3.55) versus 2-Amino-4-(4-nitrophenyl)thiazole (LogP 3.40)

2-Methyl-4-(4-nitrophenyl)thiazole exhibits a measured LogP of 3.54990, which is approximately 0.15 units higher than the 2-amino analog 2-amino-4-(4-nitrophenyl)thiazole (LogP 3.40490) . This difference reflects the replacement of the polar, hydrogen-bond-donating amino group with a hydrophobic methyl substituent at the thiazole 2-position. The increased lipophilicity of the 2-methyl derivative predicts enhanced membrane permeability and altered chromatographic retention behavior in reversed-phase HPLC separations [1].

Physicochemical Properties Lipophilicity ADME Prediction

Reduced Topological Polar Surface Area (TPSA 87 Ų) versus 2-Amino-4-(4-nitrophenyl)thiazole (TPSA 113 Ų)

2-Methyl-4-(4-nitrophenyl)thiazole has a topological polar surface area (TPSA) of 86.95–87 Ų [1], which is approximately 26 Ų lower than the TPSA of 2-amino-4-(4-nitrophenyl)thiazole (113 Ų) . This substantial difference arises from the absence of the primary amino group (–NH₂) in the 2-methyl derivative, which eliminates two hydrogen-bond donor contributions. TPSA values below 90 Ų are generally associated with favorable blood-brain barrier (BBB) penetration potential in CNS drug discovery contexts, whereas values above 110 Ų typically indicate reduced BBB permeability [1].

Polar Surface Area Drug-likeness Blood-Brain Barrier Permeability

Robust Synthetic Yield (80%) via Condensation of 3-Bromo-4′-nitroacetophenone with Thioacetamide

2-Methyl-4-(4-nitrophenyl)thiazole can be synthesized in 80% isolated yield via the condensation of 3-bromo-4′-nitroacetophenone (2.5 mmol) with thioacetamide (3 mmol) in N,N-dimethylformamide at 65°C for 8 hours, followed by aqueous workup and crystallization from diethyl ether [1]. This yield establishes a reproducible benchmark for small-scale preparation and indicates the compound can be accessed efficiently without resorting to low-yielding or multi-step alternative routes.

Synthetic Chemistry Process Development Building Block Procurement

Scientifically Validated Application Scenarios for 2-Methyl-4-(4-nitrophenyl)thiazole (CAS 33102-81-7) Based on Comparative Evidence


Analytical Reference Standard for LC-MS/MS Method Development and QC Identity Confirmation

The distinctive electron-impact fragmentation signature of 2-methyl-4-(4-nitrophenyl)thiazole—characterized by 1,2-cleavage of the thiazole ring to yield a phenoxythiirene fragment ion—provides a unique analytical fingerprint that distinguishes it from the 2-amino analog [1]. Laboratories developing targeted LC-MS/MS assays for thiazole-containing compound libraries or metabolites can use this compound as a reference standard to validate method specificity, establish retention time benchmarks, and confirm instrument performance for nitrophenyl-thiazole analytes [1].

Building Block for CNS-Penetrant and Lipophilic Thiazole-Derived Compound Libraries

With a measured LogP of 3.55 and a TPSA of 87 Ų, 2-methyl-4-(4-nitrophenyl)thiazole resides in a physicochemical space associated with favorable membrane permeability and potential blood-brain barrier penetration [1][2]. Compared to the 2-amino analog (LogP 3.40; TPSA 113 Ų), the 2-methyl derivative offers a 0.15 LogP increase and a 26 Ų TPSA reduction, predicting improved passive diffusion characteristics [1][2]. Medicinal chemistry groups targeting CNS indications or requiring enhanced cellular permeability can prioritize this scaffold over the more polar 2-amino variant when designing focused libraries .

Synthetic Intermediate for Nitro-Reduced 2-Methyl-4-(4-aminophenyl)thiazole Derivatives

2-Methyl-4-(4-nitrophenyl)thiazole undergoes anaerobic microsomal nitroreduction to yield 2-methyl-4-(4-aminophenyl)thiazole, as confirmed by electron impact, chemical ionization, and high-resolution mass spectrometry [1]. This transformation is relevant for prodrug design strategies and for generating amine-functionalized intermediates via chemical or enzymatic reduction. The compound can be reliably prepared in 80% yield via condensation of 3-bromo-4′-nitroacetophenone with thioacetamide [2], ensuring a consistent supply of starting material for downstream derivatization workflows.

Chromatographic Method Optimization for Nitroaromatic Thiazole Separations

The measured LogP of 3.55 for 2-methyl-4-(4-nitrophenyl)thiazole [1] provides a predictable reference for reversed-phase HPLC method development. Its retention behavior can be benchmarked against the more polar 2-amino analog (LogP 3.40) to optimize gradient elution conditions and ensure baseline resolution of structurally related impurities or degradation products [2]. Analytical chemistry laboratories can use this compound as a retention-time calibrant when developing purity methods for nitroaromatic thiazole-containing drug candidates .

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